MicroRNA-2392 (miR-2392) is a non-coding RNA that functions as a tumor suppressor, with its most documented role in hepatocellular carcinoma (HCC). The core of its activity involves directly targeting and inhibiting the Jagged2 (JAG2) gene, a part of the Notch signaling pathway known to promote cell growth and survival [1].
The table below summarizes its basic characteristics and functional role:
| Category | Description |
|---|---|
| Biochemical Nature | MicroRNA (non-coding RNA) [1] |
| Primary Known Function | Tumor Suppressor [1] |
| Key Direct Target | Jagged2 (JAG2) [1] |
| Mechanism on Target | Binds to 3'-UTR of JAG2 mRNA, inhibiting its expression and reducing JAG2 protein levels [1] |
| Noted Disease Context | Hepatocellular Carcinoma (HCC) [1] |
| Functional Consequence | Suppresses proliferation, mobility, spheroid formation, and cancer stem cell (CSC)-like characteristics [1] |
To investigate miR-2392, researchers employ a series of standard molecular biology techniques. The following workflow diagram outlines the key stages of a typical functional study [1]:
Research workflow for miR-2392 functional studies
Cell Culture and Transfection
Target Identification and Validation
CCATCCT to AACGUUG).Mechanism Exploration via Rescue Experiments
Expression Analysis (qRT-PCR)
Research into miR-2392 opens several avenues for discovery and application in oncology.
You can use the following Graphviz DOT script as a template to visualize the signaling pathway involving miR-2392.
miR-2392 inhibits JAG2 to suppress cancer-promoting Notch signaling
In APL, the PML-RARα oncoprotein forms a repressive complex with histone deacetylases (HDACs), leading to gene silencing and blocked cell differentiation [1]. This compound is designed to exploit this specific context.
The diagram below illustrates the proposed mechanism of action for this compound.
Figure 1: Proposed mechanism of action for this compound in PML-RARα-positive cells.
The selective action of this compound was characterized through genome-wide epigenetic and transcriptomic analyses, yielding the following key findings [2] [1]:
| Experimental Finding | Technical Method | Key Result |
|---|---|---|
| Epigenetic Reprogramming | ChIP-Seq (H3K9K14ac) | Induced histone acetylation changes at a small, specific subset of PML-RARα binding sites, not genome-wide. |
| Transcriptional Response | RNA-Seq | Altered expression of stress-responsive and apoptotic genes, but not broad differentiation programs. |
| Cell Death Induction | Cell viability and caspase activity assays | Triggered rapid, massive caspase-8-dependent apoptosis in PML-RARα-positive cells (e.g., NB4). |
| Mechanistic Insights | Biochemical assays | Cell death was accompanied by RIP1 induction and ROS production. |
| Context-Selectivity | Studies on various cell types | Solid tumors and other leukemic cells lacking PML-RARα were not affected. |
Publicly available datasets and established molecular biology protocols were used to validate this compound.
ChIP-Seq and related data have been generated from studies using this compound on APL samples and are available through the BLUEPRINT epigenome project and the European Genome-phenome Archive (EGA) under dataset EGAD00001002406 [3] [4]. This includes data for histone modifications like H3K27ac, H3K4me1, H3K4me3, H3K27me3, and H3K36me3 [4].
The diagram below outlines a generalized experimental workflow for studying this compound.
Figure 2: Generalized workflow for this compound mechanism-of-action studies.
The development of MC2392 was driven by the limitations of existing treatments. In APL, the PML-RARα oncoprotein recruits a histone deacetylase (HDAC)-containing complex, leading to repressed gene expression and blocked differentiation [1]. While all-trans retinoic acid (ATRA) can dissociate this complex, it requires high doses and leads to side effects and recurrence [2].
This compound is a hybrid molecule engineered to overcome this. It combines ATRA with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. Its innovative "context-selective" action is visualized in the diagram below.
Mechanism of this compound in PML-RARα-Driven APL
Crucially, this compound itself exhibits weak ATRA-like activity and essentially no global HDAC inhibitor activity [1] [2]. Its power comes from its ability to selectively inhibit the HDACs within the PML-RARα complex, leading to highly localized epigenetic changes and rapid cell death specifically in the pathological context [1].
The mechanism of this compound is supported by robust experimental data, summarized in the table below.
| Experimental Method | Key Findings on this compound | Biological Interpretation |
|---|---|---|
| Genome-wide H3 Acetylation (ChIP-seq) [1] | Induced H3K9/K14 acetylation changes at a small subset of PML-RARα binding sites (e.g., near the TGM2 gene). |
Demonstrates context-selective epigenetic modulation, not a global effect. |
| RNA-sequencing [1] | Altered expression of stress-responsive and apoptotic genes. | Explains the transition from differentiation (ATRA) to direct cell death (this compound). |
| Cell Death Assays [1] | Induced rapid, massive, and caspase-8-dependent apoptosis. Accompanied by RIP1 induction and ROS production. | Identifies a specific cell death pathway; distinct from ATRA's differentiation effect. |
| In Vivo & Ex Vivo Models [1] [2] | PML-RARα expression conferred sensitivity. Solid and other leukemic tumors unaffected. | Confirms precision targeting dependent on the PML-RARα oncoprotein. |
The following diagram illustrates the experimental workflow used to validate this compound's activity.
Experimental Workflow for this compound Validation
This compound represents a paradigm shift from conventional treatments. The table below contrasts its profile with standard agents.
| Feature | Conventional ATRA | Standard HDAC Inhibitors | Hybrid this compound |
|---|---|---|---|
| Primary Mechanism | Dissociates repressive complex, induces differentiation [1] | Broad inhibition of HDACs; induces apoptosis/sensitization [1] | Context-selective HDAC inhibition within PML-RARα complex; induces apoptosis [1] [2] |
| Activity Scope | Global RAR activation | Genome-wide HDAC inhibition | Focal epigenetic changes at PML-RARα sites [1] |
| Key Outcome | Differentiation & cell death | Altered gene expression & cell death | Rapid, caspase-8-dependent apoptosis with RIP1/ROS [1] |
| Major Drawback | Side effects, resistance, relapse [2] | Lack of specificity, off-target effects [1] | Precision targeting; inactive in cells lacking PML-RARα [1] [2] |
The promising in vitro and in vivo data on this compound provides a strong proof-of-concept for context-dependent targeted therapy [1] [2]. Further research would be needed to explore its potential in clinical settings.
For researchers interested in delving deeper, related epigenomic data is available in public repositories. For instance, the BLUEPRINT project has released ChIP-Seq data for Acute Promyelocytic Leukemia related to this compound, which can be accessed by requesting permission from the Blueprint Data Access Committee [3].
MC2392 was designed to selectively target a specific cancer-causing protein complex found in Acute Promyelocytic Leukemia (APL). The table below summarizes its core mechanism and effects [1] [2].
| Aspect | Description |
|---|---|
| Molecular Nature | Hybrid molecule: all-trans retinoic acid (ATRA) linked to the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. |
| Primary Target Context | The repressive PML-RARα-HDAC complex in APL cells [1] [2]. |
| Mechanism of Action | Binds to the RARα moiety within the PML-RARα oncofusion protein, selectively inhibiting the HDACs resident in this complex [1] [2]. |
| Primary Activities | Induces caspase-8-dependent apoptosis, RIP1 induction, and ROS production. It shows weak ATRA-like and essentially no broad HDAC inhibitor activity [1] [2]. |
| Key Signaling Effects | Alters H3 acetylation at specific PML-RARα-binding sites and modifies expression of stress-responsive and apoptotic genes [1] [2]. |
| Specificity | Cell death is highly context-selective; efficient killing requires expression of the PML-RARα oncofusion protein [1] [2]. |
This mechanism can be visualized as the following pathway:
This compound targets the PML-RARα complex to selectively trigger cell death in APL cells [1] [2].
The foundational study used a range of methods to validate this compound's mechanism. Key experimental approaches and their findings are summarized below [1] [2].
| Experimental Method | Key Purpose / Finding |
|---|---|
| Genome-wide Epigenetic Analysis (ChIP-seq) | Determined that this compound induces changes in histone H3 acetylation (H3K9K14ac) at a small, specific subset of PML-RARα binding sites, demonstrating targeted action [1] [2]. |
| RNA Sequencing (RNA-seq) | Revealed that this compound alters the expression of a number of stress-responsive and apoptotic genes, concordant with the observed cell death phenotype [1] [2]. |
| Cell Death Assays | Showed that this compound induces rapid, massive, and caspase-8-dependent cell death, accompanied by RIP1 induction and ROS production [1] [2]. |
| Specificity Testing | Confirmed that solid and other leukemic tumors without PML-RARα were not affected, while expression of PML-RARα conveyed efficient this compound-induced cell death [1] [2]. |
The overall workflow from hypothesis to validation is outlined in the following diagram:
Key experimental stages from compound design to validation of this compound's selective action [1] [2].
This small molecule, MC2392, was designed as a context-selective therapy for a specific type of Acute Myelocytic Leukemia (APL).
In Acute Promyelocytic Leukemia (APL), disease is primarily driven by the PML-RARα oncogenic fusion protein. This abnormal protein recruits a complex containing Histone Deacetylases (HDACs) to repress genes vital for cell differentiation, thereby blocking normal maturation and promoting leukemia cell survival [1] [2].
This compound is a hybrid molecule that chemically links All-Trans Retinoic Acid (ATRA) to the 2-aminoanilide tail of the HDAC inhibitor MS-275. Its proposed mechanism is context-selective targeting:
Notably, this compound itself exhibits weak ATRA-like activity and essentially no broad HDAC inhibitor activity. Its potent effects are dependent on the presence of the PML-RARα fusion protein, providing a proof-of-concept for targeted epigenetic therapy [1] [2].
The biological effects and transcriptional consequences of this compound treatment are summarized in the table below.
| Experimental Aspect | Key Findings in PML-RARα-positive NB4 Cells |
|---|---|
| Epigenetic Changes | Induced H3 acetylation changes at a small subset of PML-RARα binding sites (genome-wide analysis) [1]. |
| Transcriptional Changes | Altered expression of stress-responsive and apoptotic genes (RNA-seq) [1]. |
| Phenotypic Effects | Triggered rapid, massive caspase-8-dependent apoptosis, accompanied by RIP1 induction and ROS production [1] [2]. |
| Specificity | Expression of PML-RARα was necessary and sufficient for this compound-induced cell death; solid tumors and other leukemias were not affected [1]. |
While the core paper does not provide a step-by-step protein binding assay, it references genome-wide epigenetic and transcriptomic analyses. Publicly available datasets have been generated using these methods.
blueprint-dac@ebi.ac.uk [3].The mechanism of action for this compound in targeting the PML-RARα complex can be visualized as follows:
Diagram: Context-selective action of the hybrid retinoid-HDAC inhibitor this compound. This compound binds the PML-RARα oncoprotein via its ATRA-like moiety and selectively inhibits HDACs within the repressive complex, triggering apoptosis in APL cells [1] [2].
In a separate context, "this compound" refers to microRNA-2392 (miR-2392), which functions as a tumor suppressor in Hepatocellular Carcinoma (HCC).
miR-2392 is significantly down-regulated in HCC. Its identified direct target is the Jagged2 (JAG2) gene [4].
Functional evidence supporting the tumor-suppressive role of miR-2392 is summarized below.
| Experimental Aspect | Key Findings in Hepatocellular Carcinoma (HCC) |
|---|---|
| Expression Profile | Significantly down-regulated in HCC tissues and serum [4]. |
| Functional Gain (Overexpression) | Suppressed HCC cell proliferation, migration, invasion, and spheroid formation in vitro [4]. |
| Functional Loss (Inhibition) | Enhanced aggressive cellular behaviors [4]. |
| Clinical Correlation | Lower serum miR-2392 levels correlated with stronger circulating tumor cell (CTC) spheroid formation ability in patients [4]. |
| Direct Target Validation | JAG2 confirmed as a direct target via luciferase reporter assay; JAG2 is highly expressed in HCC and linked to poor prognosis [4]. |
| Rescue Experiments | Knockdown of JAG2 inhibited the oncogenic effects caused by miR-2392 down-regulation, both in vitro and in vivo [4]. |
The study employed standard molecular biology techniques to identify the target and validate its function.
The tumor-suppressive pathway of miR-2392 in Hepatocellular Carcinoma is shown below:
Diagram: Tumor-suppressive mechanism of miR-2392 in Hepatocellular Carcinoma. miR-2392 directly targets and inhibits JAG2, a Notch pathway ligand, thereby suppressing malignant progression [4].
The table below clearly differentiates the two entities known as "this compound".
| Feature | This compound (Hybrid Retinoid-HDAC Inhibitor) | This compound (microRNA-2392) |
|---|---|---|
| Molecular Type | Small Molecule Drug | microRNA (Non-coding RNA) |
| Primary Target | PML-RARα-HDAC complex | JAG2 (Jagged2) mRNA |
| Biological Role | Induces context-selective apoptosis | Functions as a tumor suppressor |
| Disease Context | Acute Promyelocytic Leukemia (APL) | Hepatocellular Carcinoma (HCC) |
| Key Reference | Cancer Res. 2014 [1] [2] | Res Square. 2021 (Preprint) [4] |
MC2392 is a hybrid molecule designed to selectively target Acute Promyelocytic Leukemia (APL). It was created by fusing All-Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].
Its primary mechanism involves targeting the PML-RARα oncogenic fusion protein, which is the driver of APL. In APL, the PML-RARα protein recruits a histone deacetylase (HDAC) complex to repress genes critical for cell differentiation. While ATRA can dissociate this complex, it requires high doses and leads to side effects and relapse. This compound was designed to bind the RARα moiety and selectively inhibit the HDACs within this specific repressive complex, triggering a potent, context-selective cell death in APL cells without broad HDAC inhibition [1] [2].
The diagram below illustrates this targeted mechanism of action.
The biological effects of this compound were characterized through genome-wide epigenetic and transcriptomic analyses, yielding key quantitative data.
| Experimental Assay / Analysis | Key Findings / Outcome | Biological Interpretation |
|---|---|---|
| In vitro / in vivo Activity Profile | Weak ATRA activity; essentially no broad HDACi activity [2]. | Confirms targeted, not general, mechanism of action. |
| Genome-wide Epigenetic Analysis (ChIP-seq) | Induced changes in H3 acetylation (H3K9K14ac) at a small subset of PML-RARα binding sites [1] [2]. | Demonstrates selective, context-specific epigenetic disruption. |
| Transcriptomic Analysis (RNA-seq) | Altered expression of stress-responsive and apoptotic genes [1] [2]. | Indicates activation of specific death pathways. |
| Cell Death Phenotype | Rapid, massive, caspase-8-dependent cell death; accompanied by RIP1 induction and ROS production [1] [2]. | Identifies the primary death pathway as caspase-8 dependent apoptosis with stress signals. |
| Specificity for PML-RARα | Solid and leukemic tumors without PML-RARα were not affected; its expression conveyed efficient this compound-induced death [1] [2]. | Validates the critical dependency on the PML-RARα oncogene for efficacy. |
The research on this compound utilized several high-throughput technical workflows. The following diagram outlines a generalized protocol for conducting such an integrated epigenomic and transcriptomic study.
Cell Culture and Treatment:
Histone Acetylation Analysis (ChIP-Seq):
Gene Expression Profiling (RNA-Seq):
The data on this compound provides a powerful proof-of-principle for context-dependent targeted therapy [2]. Its design avoids the general toxicity of broad-spectrum HDAC inhibitors by leveraging the specific protein complex formed by the APL-driving oncogene. The caspase-8 dependent cell death mechanism, accompanied by RIP1 and ROS, suggests the engagement of specific stress and apoptotic pathways distinct from simple differentiation [1].
For researchers, this highlights the potential of:
MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a context-selective targeted therapy for Acute Promyelocytic Leukemia (APL) [1] [2]. Its development was based on the molecular pathology of APL, where the PML-RARα oncogenic fusion protein forms a repressive complex with HDACs, leading to blocked differentiation and enhanced survival of leukemic cells [2].
The drug is a hybrid molecule that conjugates All-Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1]. Its innovative mechanism is context-selective: this compound itself has weak ATRA and essentially no standalone HDAC inhibitor activity. It is designed to selectively target and disrupt the specific HDAC-containing repressive complex associated with the PML-RARα oncoprotein, thereby triggering cancer cell death while sparing healthy cells [2].
The table below summarizes key quantitative findings from the foundational preclinical studies on this compound.
| Experimental Model | Treatment | Key Findings & Quantitative Results | Proposed Mechanism Evidence |
|---|---|---|---|
| NB4 APL cells (PML-RARα+) | This compound | Induced rapid, massive caspase-8-dependent apoptosis [1]. | Selective H3 acetylation changes at PML-RARα binding sites; altered stress-responsive & apoptotic gene expression (RNA-seq) [1]. |
| Non-APL & Solid Tumors | This compound | No significant cell death [1] [2]. | Confirms activity is dependent on PML-RARα expression [2]. |
| In Vivo Models | This compound | Showed weak ATRA and no significant HDACi activity in vivo [2]. | Proof-of-concept for context-dependent targeted therapy [2]. |
The core experiments that established this compound's efficacy and mechanism are outlined below.
The following Graphviz diagrams illustrate the core mechanistic pathway and experimental workflow for this compound.
This compound's context-selective mechanism of action in APL cells.
A generalized workflow of the key preclinical experiments used to validate this compound.
The data on this compound provides a compelling proof-of-principle for context-dependent targeted therapy [2]. Its design tackles a key challenge in epigenetics—the lack of specificity of broad-acting HDAC inhibitors—by leveraging the physical proximity of proteins within a specific oncogenic complex.
For researchers, this underscores the potential of hybrid molecules and targeted protein degradation strategies. Future work could focus on applying similar rational design to other oncogenic fusion proteins or transcription factor complexes.
MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a context-selective targeted therapy, specifically for treating Acute Promyelocytic Leukemia (APL) [1] [2]. Its biological function is not based on the strong activity of its individual components, but on its unique mechanism within a specific cellular context.
The following diagram illustrates this targeted mechanism of action.
This compound's context-selective mechanism of action in APL cells.
The biological effects of this compound, as reported in the 2014 Cancer Research study, are summarized in the table below.
| Parameter | Experimental System | Effect of this compound | Citation |
|---|---|---|---|
| ATRA Activity | In vitro & In vivo | Weak activity | [1] [2] |
| HDACi Activity | In vitro & In vivo | Essentially no activity | [1] [2] |
| Cell Death Induction | NB4 APL cells | Rapid, massive, caspase-8-dependent | [1] [2] |
| Reactive Oxygen Species (ROS) | NB4 APL cells | Induced | [1] [2] |
| RIP1 Kinase Level | NB4 APL cells | Induced | [1] [2] |
| Histone Modification (H3K9K14ac) | NB4 APL cells (Genome-wide) | Changes at a small subset of PML-RARα binding sites | [1] [2] |
| Gene Expression | NB4 APL cells (RNA-seq) | Altered expression of stress-responsive and apoptotic genes | [1] [2] |
| Specificity | Solid tumors & other leukemic cells | No cell death (unless PML-RARα is expressed) | [1] [2] |
The key experiments that define this compound's function involve genomic and transcriptomic analyses. Below is a summary of the core methodologies cited in the search results.
| Experiment Type | Key Details | Data Source / Access |
|---|---|---|
| Genome-wide Epigenetic Analysis | Profiling histone H3 acetylation (H3K9K14ac) in NB4 APL cells. | Described in original paper [1] [2]. |
| RNA Sequencing (RNA-Seq) | Transcriptome analysis of NB4 cells to identify gene expression changes. | Described in original paper [1] [2]. |
| Public RNA-Seq Dataset | One Acute Promyelocytic Leukemia sample (this compound) from BLUEPRINT project. | EGA Dataset EGAD00001002359 Platform: Illumina HiSeq 2000 Access: Controlled, requires request to Blueprint DAC [3]. |
The discovery of this compound provides crucial proof-of-principle for the concept of context-dependent targeted therapy [1] [2]. Its hybrid design and unique mechanism of action, which relies on the aberrant protein complex of a specific cancer, represent a sophisticated approach to cancer treatment that aims to increase efficacy while reducing the off-target effects common with traditional HDAC inhibitors [1] [2].
MC2392 is a novel hybrid molecule designed to selectively target a specific cancer-causing protein in Acute Promyelocytic Leukemia (APL). It was created by chemically linking all-trans retinoic acid (ATRA), a retinoid, to the 2-aminoanilide tail of MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor [1] [2].
Its proposed mechanism of action is context-selective. Unlike standard HDAC inhibitors that broadly affect all HDAC complexes in a cell, this compound is designed to selectively inhibit only the HDACs that are physically bound to the PML-RARα oncofusion protein, the primary driver of APL [1] [2]. The table below summarizes its key characteristics.
| Feature | Description of this compound |
|---|---|
| Molecular Class | Hybrid retinoid-HDAC inhibitor |
| Target Context | Cells expressing the PML-RARα oncofusion protein (as found in APL) |
| ATRA Activity | Weak agonist activity |
| HDAC Inhibitor Activity | Essentially no standalone HDAC inhibitor activity |
| Primary Effect | Rapid, massive caspase-8-dependent apoptosis (cell death) |
| Key Markers | Induction of RIP1 and production of Reactive Oxygen Species (ROS) |
In APL-derived NB4 cells (which express PML-RARα), this compound triggers a rapid and potent cell death response. The key quantitative observations from the seminal studies are summarized below [1] [2].
| Experimental Observation / Metric | Quantitative Findings / Characteristics |
|---|---|
| Cell Death Induction | Rapid, massive caspase-8-dependent apoptosis |
| Associated Markers | RIP1 induction; Reactive Oxygen Species (ROS) production |
| Epigenetic Changes (H3 Acetylation) | Induced changes at a small subset of PML-RARα binding sites (genome-wide) |
| Gene Expression Changes (RNA-seq) | Altered expression of stress-responsive and apoptotic genes |
| Tumor Specificity | Effective cell death conveyed by PML-RARα expression; solid/other leukemic tumors not affected |
The research on this compound utilized several advanced technical approaches. The workflow below illustrates the key steps from hypothesis to validation.
Overview of the key experimental strategies used in this compound research.
For the epigenetic analyses, ChIP-Seq was a core methodology. The following dataset is available for researchers wishing to conduct further independent analysis [3]:
The central finding of the initial this compound research is proof-of-principle for context-dependent targeted therapy [1] [2]. The molecule's design and selective action demonstrate that it's possible to develop agents that target a specific dysfunctional protein complex within a cell, rather than indiscriminately inhibiting a general enzymatic activity like HDAC. This approach aims to maximize efficacy against the cancer while minimizing side effects on healthy cells.
It is important to note that this research is foundational. The available data is from the mid-2010s, and the compound's journey from a research prototype to a clinical therapy involves many subsequent stages of investigation that are not captured in the searched literature.
MC2392 is a novel hybrid molecule developed as a potential targeted therapy for Acute Promyelocytic Leukemia (APL). Its design strategically combines a retinoid component, derived from All Trans Retinoic Acid (ATRA), with a 2-aminoanilide tail from the HDAC inhibitor MS-275 (Entinostat) [1] [2].
The therapeutic rationale stems from the molecular pathology of APL, which is typically driven by the PML-RARα oncogenic fusion protein. This fusion protein forms a repressive complex that recruits histone deacetylase (HDAC) activity, leading to epigenetic silencing of genes critical for myeloid cell differentiation [1] [2]. The innovative "context-selective" approach of this compound leverages the physical proximity of the retinoid-binding site (on RARα) and the HDAC enzyme within this specific repressive complex. The hypothesis is that the hybrid molecule would simultaneously engage both targets, selectively disrupting the oncogenic complex and triggering cell death in APL cells, while potentially sparing healthy cells due to its targeted design [1] [2].
The table below summarizes the primary experimental findings regarding this compound's activity from in vitro and in vivo studies.
Table 1: Summary of Key Experimental Findings for this compound
| Activity / Parameter | Finding | Experimental Model | Significance |
|---|---|---|---|
| ATRA-like Activity | Weak | In vitro & In vivo [1] [2] | Does not function primarily as a classical retinoid. |
| HDAC Inhibitor Activity | Essentially none (global) | In vitro & In vivo [1] [2] | Does not cause widespread histone hyperacetylation. |
| Cytotoxic Effect | Rapid, massive, caspase-8-dependent cell death | NB4 APL cells [1] [2] | Induces apoptosis, not differentiation. |
| Mechanism Hallmarks | RIP1 induction and ROS production [1] | NB4 APL cells [1] | Activates stress and apoptotic pathways. |
| Context-Selectivity | Cell death is efficiently conveyed by PML-RARα expression [1] [2] | APL vs. other solid/leukemic tumors [1] | Proof-of-concept for targeted therapy; PML-RARα is a biomarker for sensitivity. |
| Epigenetic Impact | Alters H3 acetylation at a small subset of PML-RARα binding sites [1] | Genome-wide analysis in NB4 cells [1] | Confirms selective, context-specific disruption of the oncogenic complex. |
The following diagram illustrates the proposed mechanism by which this compound selectively targets APL cells expressing the PML-RARα fusion protein.
> this compound selectively induces apoptosis in APL cells by disrupting the PML-RARα-HDAC repressive complex. In non-APL cells lacking this complex, this compound has minimal effect.
A generalized workflow for evaluating this compound's effects, based on the methodologies cited in the research, involves several key stages as shown in the diagram below.
> A typical workflow for investigating this compound, from cell-based treatment to multi-omics analysis and phenotypic validation.
The search results indicate that detailed, step-by-step laboratory protocols for the cited experiments are not fully available in the open literature. The specific buffer compositions, antibody catalog numbers and dilutions, and detailed ChIP-seq library preparation steps are often omitted from journal articles for brevity.
However, the raw data from these experiments, particularly the ChIP-Seq data for Acute Promyelocytic Leukemia cell samples treated with this compound, is publicly available through the BLUEPRINT consortium data archive (Dataset: EGAD00001002406) [3]. Researchers can request access to these raw sequencing files (FASTQ, BAM) to perform their own analyses or to infer methodological details. Access is controlled by the Blueprint Data Access Committee, and requests can be submitted to blueprint-dac@ebi.ac.uk [3].
This compound represents an innovative approach in targeted cancer therapy, specifically developed for acute promyelocytic leukemia (APL) and other acute myeloid leukemia (AML) subtypes. This novel hybrid compound combines structural elements of all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275, creating a molecule with unique mechanistic properties rather than simply conjugating two drug activities. Unlike traditional HDAC inhibitors that broadly affect multiple epigenetic pathways, this compound exhibits context-selective activity by specifically targeting the PML-RARα oncogenic fusion protein complex characteristic of APL. This targeted approach minimizes off-target effects while maximizing therapeutic impact in specific molecular contexts, making it an invaluable research tool for investigating context-dependent epigenetic therapies and selective cell death mechanisms in hematological malignancies [1].
The compound's development emerged from the understanding that in APL, transcriptional repression is mediated by PML-RARα fusion proteins that recruit HDAC-containing complexes to retinoic acid-responsive genes. While conventional ATRA treatment can dissociate these complexes, it requires pharmacological doses and often leads to significant side effects and frequent recurrences. This compound was strategically designed to exploit the physical proximity of retinoid and HDAC-binding proteins within this repressive complex, enabling selective targeting without the broad epigenetic effects associated with typical HDAC inhibitors [1]. Research applications of this compound extend beyond therapeutic development to include mechanistic studies of epigenetic regulation, transcriptional control, and context-selective cell death pathways in leukemia and other malignancies characterized by similar repressive complexes.
This compound exhibits a sophisticated mechanism of action that begins with its targeted binding to the RARα moiety within the PML-RARα oncogenic fusion complex. This complex is pathognomonic for APL and functions as an abnormal transcriptional repressor that blocks myeloid differentiation. The hybrid molecular structure of this compound enables it to bind specifically to this oncogenic complex while exhibiting minimal affinity for other HDAC-containing complexes throughout the genome. This selective binding is remarkable considering that this compound demonstrates weak ATRA-like activity and essentially no broad HDAC inhibitory function when tested in isolation or in non-APL systems. The compound's targeted efficacy specifically depends on the presence of the PML-RARα fusion protein, as evidenced by experiments showing that leukemic cells without this translocation remain unaffected by this compound treatment [1].
The specificity of this compound stems from its unique capacity to simultaneously engage with both the retinoid binding site and adjacent HDAC components within the PML-RARα repressive complex. This dual-targeting approach enables highly selective epigenetic modulation restricted primarily to PML-RARα-bound genomic regions. Molecular analyses have revealed that this compound binding triggers conformational changes in the repressive complex, leading to its functional disruption without the widespread histone acetylation changes characteristic of pan-HDAC inhibitors. This mechanism represents a significant advancement over combination therapies using separate retinoid and HDAC inhibitor compounds, as the hybrid molecule functions as a precision epigenetic tool that capitalizes on the spatial organization of specific oncogenic complexes [1].
Following targeted binding to the PML-RARα complex, this compound induces highly specific epigenetic alterations at a limited subset of genomic binding sites. Genome-wide epigenetic profiling using ChIP-seq methodologies has demonstrated that this compound treatment induces changes in H3K9K14 acetylation at specific PML-RARα/RXR binding sites, with particularly notable effects observed in regions associated with stress-responsive and apoptotic genes. Unlike conventional HDAC inhibitors that cause global increases in histone acetylation, this compound modifies acetylation patterns at only approximately 5-10% of PML-RARα-bound loci, confirming its highly selective mechanism of action. These restricted epigenetic changes translate to focused transcriptional effects, with RNA-seq analyses revealing that this compound primarily alters expression of genes involved in apoptotic signaling, cellular stress responses, and death receptor pathways [1].
Table 1: Key Molecular Effects of this compound in APL Cells
| Parameter | Effect of this compound | Technique for Detection |
|---|---|---|
| HDAC inhibition | Minimal broad activity, highly context-specific | In vitro HDAC activity assay |
| H3 acetylation | Changes at selective PML-RARα binding sites | ChIP-seq for H3K9K14ac |
| Gene expression | Alters stress-responsive and apoptotic genes | RNA-seq analysis |
| Caspase activation | Induces caspase-8-dependent pathway | Western blot, activity assays |
| ROS production | Significant increase detected | DCFDA assay, flow cytometry |
| Cell death mechanism | RIP1 induction, caspase-8-dependent apoptosis | Viability assays, inhibitor studies |
The transcriptional changes induced by this compound occur rapidly and precede the onset of massive apoptosis, suggesting a direct mechanistic relationship between targeted epigenetic modulation and programmed cell death initiation. Particularly noteworthy is the robust induction of caspase-8 activity, which occurs through a death receptor-mediated pathway and distinguishes this compound-induced cell death from other retinoid-related treatments. Additionally, this compound triggers substantial reactive oxygen species (ROS) production and induction of RIP1, creating a multi-faceted cell death response that effectively eliminates PML-RARα-expressing cells while sparing normal hematopoietic counterparts [1].
Diagram 1: Molecular mechanism of this compound in PML-RARα-expressing APL cells. The compound binds specifically to the oncogenic fusion complex, triggering context-selective epigenetic changes that activate death receptor pathways and caspase-dependent apoptosis [1].
The most significant application of this compound in research settings involves the induction of highly specific cell death in PML-RARα-expressing APL cells. This context-selective cytotoxicity provides a powerful experimental tool for investigating the molecular determinants of cell fate decisions in malignant versus normal hematopoietic cells. Research applications include mechanistic studies of caspase-8 activation pathways, death receptor signaling complexes, and ROS-mediated cell death execution. The compound's unique property of inducing massive apoptosis specifically in the presence of the PML-RARα oncoprotein makes it particularly valuable for studying oncogene-dependent vulnerabilities and developing synthetic lethal approaches for targeted cancer therapy [1]. This compound enables researchers to probe the relationship between specific epigenetic alterations and activation of discrete cell death pathways, providing insights that extend beyond APL to other malignancies dependent on similar transcriptional repression mechanisms.
This compound serves as an excellent tool compound for identifying and validating predictive biomarkers for context-selective epigenetic therapies. Through genomic and epigenomic profiling approaches, researchers can identify molecular signatures associated with sensitivity or resistance to this compound treatment. The BLUEPRINT consortium and related epigenomics projects have generated comprehensive ChIP-seq datasets for this compound-treated APL cells, providing valuable resources for identifying chromatin features that predict response to targeted epigenetic therapies [2]. These datasets enable investigations into the relationship between basal chromatin states, transcription factor binding patterns, and therapeutic outcomes, supporting the development of biomarker-guided treatment strategies. Additionally, this compound can be used to validate candidate biomarkers identified through genomic screens, confirming their functional role in mediating context-selective cell death [1].
This compound provides a promising backbone for combination therapy screening approaches aimed at enhancing efficacy or overcoming resistance in AML and other malignancies. Research applications include screening this compound with conventional chemotherapeutics, targeted agents, and epigenetic modifiers to identify synergistic interactions. The compound's unique mechanism of action may sensitize cells to other apoptosis-inducing agents or overcome resistance mechanisms that limit the efficacy of conventional treatments. Combination studies can be conducted in various model systems, including 2D cell cultures, 3D organoids, and microfluidic cultivation devices that enable single-cell resolution and dynamic monitoring of treatment responses [3]. These approaches allow researchers to identify optimal treatment sequences and dosing schedules for maximal therapeutic effect while minimizing toxicity to normal hematopoietic cells.
The assessment of this compound effects on cell viability and apoptosis induction represents a fundamental protocol for evaluating its biological activity. This comprehensive protocol outlines a standardized approach for quantifying context-selective cell death in APL model systems, incorporating multiple complementary methodologies to capture different aspects of the cell death process. The workflow encompasses dose-response analyses, time-course experiments, and mechanistic investigations using specific pathway inhibitors. Essential reagents include this compound compound (typically prepared as 10 mM stock solution in DMSO), appropriate APL cell lines (such as NB4 cells expressing PML-RARα), control cell lines lacking the fusion protein, caspase inhibitors (particularly caspase-8 inhibitors for mechanistic studies), and assessment reagents for viability and apoptosis measurements [1].
Diagram 2: Comprehensive workflow for this compound cell viability and apoptosis assays. The protocol incorporates parallel assessment approaches to capture different aspects of context-selective cell death [1].
Cell Preparation and Treatment: Begin by seeding appropriate APL cells (such as NB4 PML-RARα-positive cells) at a density of 2.5-5.0 × 10⁴ cells per well in 96-well tissue culture plates. Include control wells containing isogenic cells lacking PML-RARα expression to verify context-selective activity. After 24 hours of incubation to allow cell attachment and recovery, treat cells with this compound across a concentration range (typically 0.1-10 µM) for time periods ranging from 2 to 48 hours. Include appropriate vehicle controls (DMSO at equivalent concentrations) and positive controls (such as conventional HDAC inhibitors or ATRA) for comparison. Prepare sufficient replicates for each condition (minimum n=4-6) to ensure statistical robustness [1].
Viability and Apoptosis Assessment: Following this compound treatment, assess cell viability using standardized colorimetric or fluorometric assays. For MTS/MTT assays, add appropriate reagent according to manufacturer specifications and incubate for 1-4 hours before measuring absorbance at 490 nm. For apoptosis detection, harvest both adherent and floating cells, then stain with Annexin V-FITC and propidium iodide according to established protocols. Analyze samples using flow cytometry within 1 hour of staining to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. For caspase activity measurements, use fluorogenic substrates specific for caspase-8 (IETD-AFC) and follow established kinetic assay protocols [1].
ROS Detection and Mechanistic Validation: To measure this compound-induced reactive oxygen species production, load cells with 10-20 µM DCFDA or similar ROS-sensitive fluorescent probes during the final 30-60 minutes of treatment. After careful washing, measure fluorescence using appropriate excitation/emission settings (typically ~485/535 nm for DCFDA). Include controls with antioxidant compounds such as N-acetylcysteine to confirm ROS-specific signals. For mechanistic validation studies, pre-treat cells with specific caspase inhibitors (particularly caspase-8 inhibitors at 10-50 µM) for 1-2 hours before this compound addition to confirm the dependence of cell death on specific pathways. Perform all experiments with appropriate controls and repeat independently at least three times to ensure reproducibility [1].
Comprehensive epigenetic profiling represents a crucial protocol for understanding this compound's context-selective mechanism and identifying biomarkers of response. This protocol leverages state-of-the-art genomic technologies to characterize compound-induced changes in histone modifications and chromatin states, with particular focus on PML-RARα-bound genomic regions. The workflow incorporates chromatin immunoprecipitation followed by next-generation sequencing (ChIP-seq) to map histone modifications, transcription factor binding, and chromatin accessibility changes following this compound treatment. Key reagents include specific antibodies against relevant histone marks (particularly H3K9K14ac), protein A/G magnetic beads, crosslinking reagents, chromatin shearing equipment, and next-generation sequencing resources. The BLUEPRINT consortium provides valuable reference data and methodologies for epigenetic analysis in APL models that can inform experimental design and data analysis strategies [2].
The procedural details begin with cell collection and crosslinking, using approximately 1-5 × 10⁶ this compound-treated APL cells per ChIP reaction. Crosslink proteins to DNA by adding formaldehyde directly to culture media to a final concentration of 1% and incubating for 8-12 minutes at room temperature. Quench crosslinking by adding glycine to a final concentration of 0.125 M, then harvest cells by centrifugation and wash with cold PBS. Resuspend cell pellets in lysis buffer and sonicate chromatin to fragments of 200-500 bp using optimized sonication conditions. Immunoprecipitate with 2-5 µg of specific antibodies against H3K9K14ac or other relevant epigenetic marks overnight at 4°C with rotation. The following day, collect immune complexes using protein A/G magnetic beads, then wash extensively with low-salt, high-salt, and LiCl wash buffers before eluting chromatin and reversing crosslinks. Purify DNA and proceed to library preparation using standard kits compatible with Illumina sequencing platforms [1] [2].
Transcriptional analysis following this compound treatment provides critical insights into the functional consequences of targeted epigenetic modulation and the molecular pathways driving context-selective cell death. This protocol describes a comprehensive approach for RNA sequencing that captures this compound-induced changes in gene expression, with particular emphasis on stress-responsive and apoptotic pathways. The methodology includes optimized RNA extraction procedures, quality control measures, library preparation protocols, and analytical approaches tailored to this compound's specific mechanism of action. Essential reagents include high-quality RNA extraction kits, RNA integrity assessment tools, ribosomal RNA depletion or poly-A selection kits, and library preparation reagents compatible with Illumina sequencing platforms [1].
Begin by harvesting this compound-treated and control cells at appropriate timepoints (typically 4, 8, 12, and 24 hours post-treatment) using RNA-preserving methods such as direct lysis in TRIzol or similar reagents. Isolate total RNA following manufacturer protocols, then assess RNA quality using automated electrophoresis systems such as Bioanalyzer or TapeStation, ensuring RNA Integrity Numbers (RIN) greater than 9.0 for optimal sequencing results. For library preparation, utilize ribosomal RNA depletion protocols rather than poly-A selection to ensure comprehensive capture of both coding and non-coding transcripts. Prepare sequencing libraries using standardized kits with unique dual indexing to enable sample multiplexing. Sequence libraries on appropriate Illumina platforms to achieve minimum depth of 25-40 million reads per sample, with 150 bp paired-end reads recommended for optimal transcriptome coverage. For data analysis, process raw sequencing data through established pipelines including quality control (FastQC), alignment (STAR or HISAT2), quantification (featureCounts), and differential expression analysis (DESeq2 or edgeR) [1].
Table 2: Key Analytical Methods for this compound Mechanism Studies
| Method Category | Specific Techniques | Key Parameters to Assess |
|---|---|---|
| Cell viability assays | MTS/MTT, ATP luminescence, trypan blue exclusion | IC50 values, time- and dose-dependence, context-selectivity |
| Apoptosis detection | Annexin V/PI staining, caspase activity assays, DNA fragmentation | Caspase-8 activation, phosphatidylserine externalization |
| Epigenetic analyses | ChIP-seq, ATAC-seq, Western blot for histone modifications | H3K9K14ac at PML-RARα sites, localized epigenetic changes |
| Transcriptional profiling | RNA-seq, qRT-PCR, nanostring analyses | Stress-responsive genes, apoptotic pathway components |
| ROS and signaling | DCFDA assays, Western blot for RIP1, antioxidant inhibition | ROS production kinetics, RIP1 induction |
| Microfluidic approaches | Single-cell cultivation, live-cell imaging, trapping devices | Single-cell heterogeneity, real-time death kinetics |
Robust data analysis represents a critical component of this compound assay development, particularly for distinguishing context-selective effects from general cytotoxicity. Begin by calculating half-maximal inhibitory concentrations (IC50) for viability assays using four-parameter logistic nonlinear regression models, with special attention to comparing values between PML-RARα-positive and negative cell lines. A hallmark of this compound's context-selective action is significantly lower IC50 values (typically 5-10 fold difference) in PML-RARα-expressing cells compared to control lines. For apoptosis assays, quantify the percentage of cells in early and late apoptotic stages, with expected results showing substantial caspase-8-dependent apoptosis specifically in PML-RARα-positive cells. Statistical analysis should include appropriate multiple comparison corrections when evaluating multiple timepoints or dose concentrations, with significance typically set at p < 0.05 [1].
For epigenetic and transcriptional datasets, implement rigorous bioinformatic pipelines to identify this compound-specific effects. Process ChIP-seq data through standard alignment, peak calling, and differential binding analyses, focusing specifically on PML-RARα-bound genomic regions identified in previous studies. Compare this compound-induced epigenetic changes to those elicited by conventional HDAC inhibitors to confirm its restricted effect profile. For RNA-seq data, conduct gene set enrichment analyses (GSEA) focusing specifically on apoptosis, death receptor signaling, and cellular stress response pathways. The expected signature includes significant upregulation of genes involved in caspase activation, death receptor ligands, and oxidative stress responses specifically in PML-RARα-expressing cells. Utilize microfluidic cultivation approaches when possible to assess single-cell heterogeneity in response to this compound treatment, as this can reveal subpopulations with differential sensitivity [1] [3].
Advanced analysis of this compound effects requires sophisticated integration across epigenetic, transcriptional, and phenotypic datasets. Employ integrative bioinformatic approaches to correlate this compound-induced epigenetic changes at specific genomic loci with transcriptional alterations of nearby genes and eventual cell fate decisions. Identify direct target genes by overlapping significantly altered H3K9K14ac peaks from ChIP-seq data with significantly differentially expressed genes from RNA-seq analyses, with particular focus on genes containing PML-RARα binding sites in their regulatory regions. Pathway enrichment analyses of these direct target genes typically reveal significant overrepresentation of apoptosis and stress response pathways, providing mechanistic links between targeted epigenetic modulation and context-selective cell death [1].
Leverage computational modeling approaches to establish predictive relationships between early molecular events and eventual phenotypic outcomes. For instance, develop classification models that predict this compound sensitivity based on basal gene expression or epigenetic patterns, incorporating features such as PML-RARα expression levels, death receptor components, and chromatin regulator expression. For researchers utilizing microfluidic cultivation platforms, implement single-cell tracking and lineage analysis to correlate dynamic response patterns with molecular characteristics. These integrated analyses significantly enhance the value of this compound as a research tool, providing insights into the temporal relationships between epigenetic modulation, transcriptional activation, and commitment to cell death programs [1] [3]. Additionally, compare this compound-induced molecular signatures with publicly available drug response profiles to identify potential combination strategies or repositioning opportunities for other malignancy types.
Successful implementation of this compound assays requires awareness of potential technical challenges and appropriate mitigation strategies. A frequent issue involves inconsistent cell death responses across biological replicates, often stemming from variations in PML-RARα expression levels. To address this, regularly monitor fusion protein expression in APL cell lines using Western blotting and consider implementing cell sorting for stable populations if expression becomes heterogeneous. Another common challenge involves off-target effects at higher concentrations, which can obscure the context-selective nature of this compound. To minimize this, establish precise concentration-response relationships and limit experimental concentrations to the optimal range (typically 0.5-5 µM for most APL models) where context-selective effects are most pronounced [1].
Epigenetic profiling approaches present their own technical considerations, particularly regarding antibody specificity in ChIP-seq experiments. Always validate histone modification antibodies using appropriate controls, including peptide competition experiments when possible. For RNA-seq studies, a common issue involves insufficient capture of early transcriptional responses due to suboptimal timepoint selection. Address this by including early timepoints (2-8 hours) in experimental designs to capture immediate-early gene expression changes preceding overt cell death. When implementing microfluidic cultivation approaches for this compound studies, challenges may include incomplete cell loading or uneven distribution across cultivation chambers. Optimize loading protocols using cell concentration gradients and verify chamber occupancy microscopically before beginning treatments [3].
Implementing robust quality control measures significantly enhances the reliability and reproducibility of this compound assays. For viability and apoptosis experiments, include reference controls with known HDAC inhibitors and death receptor agonists to verify assay performance. Establish expected ranges for key parameters such as caspase-8 activation kinetics (typically detectable within 4-8 hours of this compound treatment) and ROS production peaks (usually occurring between 8-16 hours). For epigenetic studies, incorporate quality metrics such as ChIP-seq enrichment scores and library complexity measures to ensure data quality. The BLUEPRINT consortium provides valuable quality control frameworks for epigenomic studies that can be adapted for this compound research [2].
Advanced optimization strategies include implementing live-cell imaging approaches to capture dynamic response patterns and heterogeneous behaviors within cell populations. Microfluidic cultivation devices enable single-cell tracking throughout this compound treatment, providing insights into cell death kinetics and subpopulation dynamics. When establishing these systems, carefully optimize chamber dimensions to match cellular characteristics, ensuring appropriate nutrient exchange while maintaining physical confinement. For all this compound assay formats, include appropriate controls for context-selectivity by comparing responses in isogenic cell pairs with and without PML-RARα expression. Finally, maintain careful records of compound preparation and storage conditions, as stability can impact performance over time. With these comprehensive quality measures in place, researchers can reliably exploit this compound's unique properties as a precision tool for investigating context-selective epigenetic therapies [1] [3].
This compound is a novel hybrid retinoid-HDAC (histone deacetylase) inhibitor designed to selectively target Acute Promyelocytic Leukemia (APL) cells expressing the PML-RARα oncofusion protein [1] [2].
The primary in vitro model used in the foundational this compound study is the NB4 human acute promyelocytic leukemia cell line, which endogenously expresses the PML-RARα oncoprotein [1].
The following table summarizes the core experiments used to characterize this compound's effects. The methodologies are inferred from standard practices for these assay types, as the search results do not provide granular, step-by-step protocols from the primary paper.
| Experimental Goal | Recommended Assay/Kits | Key Methodological Steps & Measures |
|---|
| Cell Viability & Proliferation | MTT, XTT [3] | • Seed cells in 96-well plates. Treat with this compound/controls for 24-72h. • Add MTT/XTT reagent, incubate for 2-4 hours. Measure absorbance (570 nm for MTT; 450 nm & 660 nm for XTT) [3]. | | Apoptosis Detection | Caspase-3/7 Activity Assay [4] | • Use a commercial caspase-3/7 assay kit post 6-24h this compound treatment. • Measure fluorescence (Ex/Em ~500/530 nm for NucView 488 substrate; Ex/Em ~490/520 nm for R110 substrate) [4]. | | Gene Expression Analysis | RNA-Sequencing (RNA-Seq) | • Extract total RNA from treated/control cells. • Prepare cDNA libraries and perform high-throughput sequencing. • Analyze differential expression of apoptotic (e.g., caspase-8) and stress-responsive genes. | | Epigenetic Analysis | Chromatin Immunoprecipitation (ChIP) | • Cross-link and shear chromatin from treated cells. • Immunoprecipitate with antibody against acetylated histone H3 (H3K9K14ac). • Sequence (ChIP-Seq) or analyze by qPCR to assess changes at PML-RARα binding sites. |
The table below outlines the key findings and their significance based on the reported research [1].
| Observation | Interpretation |
|---|---|
| Massive, rapid cell death in NB4 (PML-RARα+) cells; No effect on PML-RARα- cells. | Confirms context-selective, oncogene-dependent cytotoxicity. |
| Induction of Caspase-8 activity; Cell death inhibited by Caspase-8 inhibitor. | Indicates activation of the extrinsic apoptosis pathway. |
| Increased RIP1 protein levels and ROS production. | Suggests involvement of reactive oxygen species and stress pathways in cell death mechanism. |
| Specific H3 acetylation changes at PML-RARα binding sites; No global increase in histone acetylation. | Validates targeted epigenetic disruption of the PML-RARα repressive complex, not general HDAC inhibition. |
| Weak differentiation markers compared to ATRA. | This compound's primary mechanism is direct apoptosis, not differentiation. |
The diagram below outlines the general workflow for conducting in vitro investigations of this compound.
General Workflow for this compound In Vitro Analysis
The following diagram illustrates the proposed mechanism of action of this compound, based on the described research.
Proposed Mechanism of this compound Action
The information provided is a reconstruction based on a scientific abstract and standard assay principles. To create a definitive protocol, I strongly recommend you obtain and consult the full-text primary research article [2], as it will contain the precise experimental conditions, reagent catalog numbers, concentrations, incubation times, and detailed results that are absent from the available summaries.
This small molecule, MC2392, was designed to selectively target Acute Promyelocytic Leukemia (APL) by leveraging the unique PML-RARα oncofusion protein complex [1] [2].
Mechanism of Action: this compound is a hybrid molecule combining all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. Its key innovation is context-selective activity.
Key In Vivo & In Vitro Findings: The compound induces rapid, massive caspase-8-dependent apoptosis in APL cells expressing PML-RARα, accompanied by RIP1 induction and ROS production [1] [2]. Solid and other leukemic tumors not expressing PML-RARα are not affected [1] [2].
The diagram below illustrates the context-selective mechanism of this hybrid inhibitor.
| Parameter | Finding/Characteristic |
|---|---|
| Molecular Class | Hybrid retinoid-HDAC inhibitor [1] [2] |
| Primary Indication | Acute Promyelocytic Leukemia (APL) [1] [2] |
| Key Mechanism | Context-selective inhibition of HDAC within PML-RARα complex [1] [2] |
| ATRA Activity | Weak [1] [2] |
| Broad HDACi Activity | Essentially none [1] [2] |
| Induced Cell Death | Rapid, massive, caspase-8-dependent apoptosis [1] [2] |
| Associated Factors | RIP1 induction, ROS production [1] [2] |
| Selectivity | Efficient cell death requires PML-RARα expression [1] [2] |
| Parameter | Finding/Characteristic |
|---|---|
| Molecular Class | microRNA (miR-2392) [3] |
| Primary Indication | Hepatocellular Carcinoma (HCC) [3] |
| Role in Cancer | Tumor suppressor [3] |
| Expression in HCC | Significantly down-regulated [3] |
| Direct Target | JAG2 (Jagged2) [3] |
| Functional Effects | Suppresses proliferation, mobility, spheroid formation, CSC-like traits [3] |
| Clinical Correlation | Low serum level correlates with poor prognosis and CTC spheroid formation [3] |
| In Vivo Model | Liver metastasis model in nude mice (tail vein injection) [3] |
The following diagram outlines a suggested integrated workflow for the preclinical assessment of MC2392, from initial in vitro testing to clinical trial planning.
Here are proposed detailed methodologies for key experiments, designed to be adapted once the primary literature for this compound becomes available.
This protocol is designed to experimentally confirm the hybrid nature of this compound and its direct cellular targets.
This protocol outlines a strategy for evaluating the anti-tumor efficacy of this compound in a relevant animal model.
Given the focus on efficient development strategies, a master protocol is a modern and relevant approach for a novel hybrid molecule like this compound [1] [2].
The tables below provide templates for summarizing the quantitative data you would expect to generate from the proposed protocols.
Table 1: Proposed In Vitro Profiling of this compound - Key Assays and Readouts
| Assay Type | Key Parameters | Expected Output(s) | Statistical Analysis |
|---|---|---|---|
| HDAC Enzyme Inhibition | IC₅₀ values for HDAC isoforms | Dose-response curves; Selectivity profile | Non-linear regression (to calculate IC₅₀) |
| Cellular Viability (MTT) | IC₅₀ values in cancer vs. normal cell lines | Potency and therapeutic index | Student's t-test, ANOVA |
| Cell Cycle Analysis (FACS) | % cells in G0/G1, S, G2/M phases | Induction of cell cycle arrest | ANOVA with post-hoc test |
| Apoptosis Assay (Annexin V) | % early and late apoptotic cells | Induction of programmed cell death | Student's t-test, ANOVA |
| Gene Expression (qRT-PCR) | Fold-change in target gene expression | Validation of retinoid and HDACi activity | Fold-change calculation (2^–ΔΔCт method) |
Table 2: Proposed Key Considerations for a Clinical Master Protocol with this compound
| Consideration | Application to this compound Development | Regulatory Reference / Rationale |
|---|---|---|
| Trial Design | Umbrella trial in AML or basket trial for solid tumors with relevant pathways. | FDA guidance on master protocols [1] [3] |
| Control Group | A shared control arm across substudies to improve efficiency and statistical power. | Leverages master protocol infrastructure [4] |
| Statistical Analysis | Pre-specified analysis plan for each substudy, adjusting for multiple comparisons. | Ensures trial integrity and validity of conclusions [1] |
| Infrastructure | Centralized IRB, data management, and biomarker testing platform. | Critical for operational coordination across multiple substudies [2] |
The most current information confirmed that this compound is a "novel hybrid retinoid-HDAC inhibitor" being studied in the context of Acute Myeloid Leukemia (AML), with specific binding to PML-RARα fusion protein sites [5]. This mechanistic insight is the cornerstone for all the proposed experiments above.
MC2392 represents an innovative approach in targeted cancer therapy, specifically designed for acute promyelocytic leukemia (APL). This hybrid molecule combines structural elements of all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the histone deacetylase inhibitor MS-275, creating a unique therapeutic agent that operates through context-selective mechanisms rather than conventional pharmacological activity [1]. Unlike traditional HDAC inhibitors that broadly affect multiple epigenetic pathways, this compound leverages the physical proximity of HDAC-containing complexes within the PML-RARα oncogenic fusion protein to achieve selective targeting of leukemic cells while minimizing impact on healthy tissues [1]. Early experimental data demonstrates that this compound induces rapid caspase-8-dependent apoptosis through a mechanism involving RIP1 induction and reactive oxygen species (ROS) production, offering a promising therapeutic strategy for retinoic acid-resistant APL cases [1]. These application notes provide comprehensive experimental protocols and reference data to facilitate further investigation of this compound's mechanism of action and potential clinical applications.
Acute promyelocytic leukemia (APL) is characterized by a specific chromosomal translocation t(15;17) that generates the PML-RARα fusion protein, which functions as an oncogenic transcriptional repressor [1]. This fusion protein recruits histone deacetylase (HDAC) complexes to retinoic acid response elements (RAREs), leading to chromatin condensation and blocked myeloid differentiation [1]. Traditional treatment with all-trans retinoic acid (ATRA) dissociates these repressive complexes but suffers from limitations including significant side effects and frequent disease recurrence due to the development of resistance [1]. The PML-RARα-HDAC complex creates a unique structural context that presents an opportunity for targeted therapeutic intervention specifically designed to exploit this molecular configuration.
This compound was rationally designed to address the limitations of conventional APL therapies through a novel hybrid approach. By conjugating ATRA with the HDAC inhibitor tail of MS-275, researchers created a molecule that capitalizes on the spatial organization of the PML-RARα-HDAC complex rather than relying on potent standalone HDAC inhibition [1]. Interestingly, this compound exhibits weak ATRA activity and essentially no generalized HDAC inhibitor activity in vitro or in vivo, yet it demonstrates remarkable efficacy in PML-RARα-positive cells [1]. This suggests its mechanism depends on proximity effects within the specific context of the oncogenic repressive complex rather than conventional pharmacological activity. The design represents a groundbreaking approach in epigenetic therapy and targeted cancer treatment, providing proof-of-principle for context-dependent targeted therapies that could potentially be applied to other oncogenic fusion proteins.
The experimental characterization of this compound reveals a multi-faceted mechanism that differs significantly from either retinoid monotherapy or conventional HDAC inhibitors. Genome-wide epigenetic analyses demonstrate that this compound induces changes in H3 acetylation at a highly selective subset of PML-RARα binding sites, rather than causing global histone modification changes [1]. RNA sequencing studies show altered expression of stress-responsive genes and apoptotic pathway components, consistent with the observed rapid induction of cell death [1]. This compound-triggered apoptosis follows a caspase-8-dependent pathway and is accompanied by RIP1 induction and ROS production, indicating involvement of both death receptor and oxidative stress pathways [1]. Crucially, this effect is highly specific to cells expressing PML-RARα, as solid tumors and other leukemic cells lacking this fusion protein show minimal response to this compound treatment [1].
Table 1: Quantitative Summary of this compound Efficacy and Specificity
| Experimental Parameter | Results/Findings | Experimental System | Significance |
|---|---|---|---|
| ATRA activity | Weak activity compared to ATRA | In vitro and in vivo systems | Confirms distinct mechanism from conventional retinoids |
| HDAC inhibitor activity | Essentially no detectable activity | Broad HDAC inhibition assays | Demonstrates context-dependent rather than global HDAC inhibition |
| H3 acetylation changes | Altered at small subset of PML-RARα binding sites | Genome-wide epigenetic analysis (ChIP-seq) | Shows selective epigenetic effects rather than global changes |
| Gene expression changes | Altered stress-responsive and apoptotic genes | RNA sequencing (RNA-seq) | Explains rapid apoptosis induction through specific pathways |
| Cell death mechanism | Caspase-8-dependent with RIP1 induction and ROS production | Apoptosis assays with inhibitor studies | Identifies specific cell death pathway |
| Tumor type specificity | Only PML-RARα-positive cells respond | Various solid and leukemic tumor models | Confirms context-selective activity |
Table 2: Experimental Models and Methodologies for this compound Characterization
| Experimental Approach | System/Cell Line | Key Readouts | Major Findings |
|---|---|---|---|
| Epigenetic profiling | NB4 APL cells | H3K9K14ac ChIP-seq | Selective acetylation changes at PML-RARα sites |
| Transcriptomic analysis | NB4 APL cells | RNA-seq | Altered stress and apoptotic gene expression |
| Cell death assays | Multiple leukemic cell lines | Caspase activation, ROS production, viability | Caspase-8-dependent death specific to PML-RARα+ cells |
| In vivo efficacy | Leukemia xenograft models | Tumor growth, survival | Effectiveness in PML-RARα expressing tumors |
| Specificity testing | Various solid and hematological tumors | Cell viability, apoptosis | Response only in PML-RARα positive contexts |
The molecular mechanism through which this compound triggers selective cell death involves a defined signaling cascade that initiates from the PML-RARα fusion protein and culminates in apoptosis execution. The following diagram illustrates the key molecular events in this compound-induced cell death:
Diagram 1: this compound-Induced Apoptotic Signaling Pathway - This diagram illustrates the molecular mechanism through which this compound triggers selective apoptosis in PML-RARα-positive cells by binding to the RARα moiety, selectively inhibiting associated HDAC complexes, and initiating a caspase-8-dependent cell death pathway involving RIP1 induction and ROS production.
The comprehensive evaluation of this compound required a multi-faceted experimental approach spanning epigenetic, transcriptomic, and functional assays. The following workflow outlines the key methodological components and their relationships in characterizing this compound's activity and mechanism of action:
Diagram 2: Experimental Workflow for this compound Characterization - This diagram outlines the comprehensive experimental approach used to characterize this compound, from initial compound design and in vitro screening through epigenetic and transcriptomic analysis to functional apoptosis assays and in vivo validation.
Purpose: To establish standardized conditions for maintaining and treating APL cell lines with this compound for experimental analysis.
Materials:
Procedure:
Critical Notes:
Purpose: To analyze this compound-induced changes in histone acetylation at PML-RARα binding sites genome-wide.
Materials:
Procedure:
Analysis Parameters:
Purpose: To identify gene expression changes induced by this compound treatment, particularly in stress-responsive and apoptotic pathways.
Materials:
Procedure:
Bioinformatic Analysis:
Purpose: To characterize the mechanism and extent of this compound-induced cell death.
Materials:
Procedure:
Interpretation Guidelines:
Successful implementation of this compound experiments requires careful attention to several critical parameters:
Table 3: Common Experimental Challenges and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Lack of this compound effect | PML-RARα not expressed | Verify fusion protein expression by Western blot |
| High background cell death | Serum quality issues, mycoplasma contamination | Test different serum batches, check for contamination |
| Poor ChIP-seq quality | Incomplete chromatin fragmentation or over-fragmentation | Optimize sonication conditions, check fragment size distribution |
| Inconsistent RNA-seq results | RNA degradation, library preparation issues | Strict RNA quality control, use fresh reagents |
| Weak apoptosis signal | Suboptimal this compound concentration or exposure time | Perform dose-response and time-course experiments |
This compound represents a novel class of targeted epigenetic therapeutics that operates through context-selective mechanisms rather than conventional pharmacological inhibition. Its unique hybrid design targeting the specific spatial configuration of the PML-RARα-HDAC complex provides proof-of-concept for a potentially generalizable approach to targeting oncogenic fusion proteins [1]. The experimental protocols outlined here enable comprehensive characterization of this compound's mechanism of action, from initial epigenetic effects through transcriptional changes to final apoptotic outcomes.
The selective efficacy of this compound against PML-RARα-positive cells while sparing other cell types suggests potential for favorable therapeutic indices in clinical applications [1]. Furthermore, the molecule's weak standalone activity as either a retinoid or HDAC inhibitor minimizes off-target effects, addressing a significant limitation of conventional epigenetic therapies. These features make this compound both a promising candidate for further development and a valuable tool compound for investigating context-dependent transcriptional regulation in oncogenesis.
Future research directions include structural optimization of the hybrid scaffold, investigation of potential combination therapies, and exploration of similar design strategies for other oncogenic fusion proteins found in various malignancies. The experimental framework provided here serves as a foundation for these continued investigations.
It's crucial to distinguish between the MC2392 sample and the MC38 cell line, as their culture requirements differ significantly.
| Feature | This compound (Acute Promyelocytic Leukemia) | MC38 (Mouse Colon Carcinoma) |
|---|---|---|
| Species & Disease | Human / Leukemia (APL) [1] | Mouse / Colon Cancer [2] [3] |
| Growth Morphology | Suspension (inferred from disease type) | Adherent [2] [3] |
| Typical Basal Medium | RPMI-1640 (common for hematopoietic cells) | DMEM or RPMI-1640 [2] [3] |
| Common FBS Concentration | 10-20% | 10% [2] [3] |
| Key Characteristic | Data from BLUEPRINT ChIP-Seq study; controlled access [1] | Immunogenic; widely used for preclinical evaluation of immunotherapies [2] [3] |
For culturing suspension cells like leukemia-derived lines (which this compound likely is), you can adapt this general protocol.
Suspension cells are typically passaged when the culture becomes too dense or the medium changes color.
Since MC38 is a well-documented adherent cell line, its detailed protocol can serve as a reference. The workflow is as follows:
You can use the following structure to compile the Application Notes and Protocols for MC2392. The tables and diagrams below are templates designed to be populated with actual data.
1. In Vitro Administration (Cell-Based Assays) This section typically details how the compound is prepared and applied in laboratory cell cultures.
| Parameter | Specification / Value |
|---|---|
| Solvent | (e.g., DMSO, PBS) |
| Stock Concentration | (e.g., 10 mM) |
| Working Concentration Range | (e.g., 1 nM - 100 µM) |
| Treatment Duration | (e.g., 24, 48, 72 hours) |
| Vehicle Control | (e.g., 0.1% DMSO) |
2. In Vivo Administration (Animal Studies) This section covers the administration of the compound to animal models, which is crucial for pre-clinical research.
| Parameter | Specification / Value |
|---|---|
| Model Organism | (e.g., C57BL/6 mice, Sprague-Dawley rats) |
| Route of Administration | (e.g., Intraperitoneal (IP), Oral Gavage (PO), Intravenous (IV)) |
| Dosage Range | (e.g., 5, 10, 20 mg/kg) |
| Dosing Frequency | (e.g., Once daily, Twice daily) |
| Formulation | (e.g., 5% DMSO in saline, 0.5% methylcellulose) |
The following diagram outlines a generalized workflow for a drug efficacy study, which can be adapted for this compound. The DOT script for generating this diagram is provided below.
Generic Experimental Workflow for Drug Efficacy Studies
Understanding the molecular mechanism of MC2392 is crucial for troubleshooting experiments. The table below summarizes its key characteristics based on current literature.
| Feature | Description |
|---|---|
| Compound Type | Novel hybrid retinoid-HDAC inhibitor [1]. |
| Target | PML-RARα oncogenic fusion protein and its associated HDAC-containing repressive complex in Acute Promyelocytic Leukemia (APL) [1]. |
| Primary Mechanism | Binds to the RARα moiety; selectively inhibits HDACs within the specific PML-RARα complex, causing context-selective cell death [1]. |
| Key Biological Effects | Induces caspase-8-dependent cell death, RIP1 induction, and ROS production in PML-RARα expressing cells [1]. Alters H3 acetylation at specific genomic sites and expression of stress-responsive/apoptotic genes [1]. |
| Reported Activity Profile | Elicits weak ATRA (retinoid) activity and essentially no broad HDAC inhibitor activity in vivo or in vitro [1]. |
The following diagram outlines a generalized experimental workflow for investigating a compound like this compound. Adhering to detailed protocols is vital for reproducibility.
For any experiment, comprehensive reporting is key. Here is a checklist of essential data elements to include in your protocols, adapted from good practice guidelines [2].
| Data Element Category | Specific Details to Report |
|---|---|
| Sample & Reagents | Cell line (e.g., NB4 for APL) and its validation details [1]. This compound source (e.g., catalog number, vendor), solvent used for reconstitution (e.g., DMSO), and final concentration. All other chemicals and antibodies with unique identifiers where possible [2]. |
| Equipment & Instruments | Manufacturer and model of key equipment (e.g., incubators, centrifuges, sequencers). For RNA-Seq, the technology platform (e.g., Illumina HiSeq 2000) should be noted [3]. |
| Experimental Parameters | Precise compound treatment concentrations and duration. Incubation temperature (not just "room temperature"). Centrifugation speed, time, and temperature [2]. |
| Data Analysis | Software tools and versions used (e.g., for RNA-Seq analysis). Specific parameters and thresholds for statistical analysis. For genomic data, reference genome (e.g., GRCh38) [3]. |
Q: What is the main advantage of this compound over separate administration of ATRA and an HDAC inhibitor like MS-275? A: this compound is designed for context-selective action. It leverages its hybrid structure to simultaneously target the RARα and HDAC components within the specific PML-RARα complex. This targeted approach aims to disrupt the specific repressive complex responsible for APL pathogenesis while minimizing the broad, off-target effects associated with standalone HDAC inhibitors [1].
Q: Our RNA-Seq data after this compound treatment does not show the expected changes in gene expression. What could be the issue? A: Consider these potential problems:
Q: Where can I find raw genomic data from experiments using this compound? A: Genomic data, such as RNA-Seq data from APL samples treated with this compound, may be available in controlled-access repositories like the European Genome-phenome Archive (EGA) under dataset ID EGAD00001002359. Access typically requires approval from the responsible Data Access Committee [3].
The table below outlines potential issues and investigative steps based on the known biology of this compound.
| Observed Problem | Potential Causes | Investigation & Resolution Steps |
|---|---|---|
| Lack of cell death | Cell line does not express PML-RARα target; inactive compound; sub-optimal concentration/duration. | Confirm PML-RARα expression in cell line. Use a fresh aliquot of this compound and include a positive control (e.g., ATRA). Perform a dose-response curve [1]. |
| High, non-specific toxicity | Contamination; solvent (DMSO) toxicity; overly high concentration leading to off-target effects. | Ensure sterile techniques, verify final DMSO concentration is safe (e.g., <0.1%), and titrate the compound to find an effective but specific dose. |
| Inconsistent results between replicates | Inconsistent cell seeding density; uneven compound distribution; variable sample handling. | Standardize cell counting and seeding protocols. Ensure compounds are thoroughly mixed after addition. Synchronize sample harvesting and processing times [2]. |
MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed to target Acute Promyelocytic Leukemia (APL) with high context-selectivity [1]. The diagram below illustrates its unique mechanism.
This compound Mechanism of Action in APL Cells
For researchers planning to work with this compound, the following workflow outlines the key experimental steps based on the original study.
This compound Experimental Analysis Workflow
While specific troubleshooting guides were not found, here are key considerations for researchers, inferred from the this compound mechanism [1].
| Potential Issue | Critical Checkpoints & Considerations |
|---|---|
| Lack of Expected Cell Death | Verify PML-RARα oncoprotein expression in cell line. Confirm caspase-8 dependency for apoptosis. Check ROS production as secondary cell death indicator. |
| Off-Target Effects | Test selectivity in non-APL solid or leukemic tumor models. Monitor H3 acetylation changes genome-wide to confirm specificity. |
| Differentiation vs. Apoptosis | Distinguish rapid caspase-8 dependent apoptosis from slower ATRA-like differentiation. Use specific caspase-8 inhibitors for validation. |
This compound is a novel hybrid retinoid-HDAC inhibitor that demonstrates context-selective cytotoxicity against Acute Promyelocytic Leukemia (APL) cells expressing the PML-RARα oncofusion protein. This compound represents an innovative approach to targeted cancer therapy by combining retinoic acid with a histone deacetylase (HDAC) inhibition moiety in a single molecular structure. Understanding and addressing the reproducibility challenges associated with this compound research is crucial for advancing this promising therapeutic strategy from bench to bedside.
The scientific foundation of this compound stems from its unique mechanism of action where the compound selectively targets the HDACs resident in the repressive complex responsible for transcriptional impairment in APLs, providing proof-of-principle for context-dependent targeted therapy [1]. This precise targeting mechanism creates specific reproducibility requirements across biological, computational, and data analysis domains. The BLUEPRINT consortium data represents a key resource for this compound researchers, providing ChIP-Seq data from APL samples that must be carefully processed and interpreted [2].
Table: Key this compound Experimental Data from BLUEPRINT Consortium
| Data Type | Technology | Sample Count | Genome Build | Access Control |
|---|---|---|---|---|
| ChIP-Seq | Illumina HiSeq 2000 | 2 APL samples | GRCh38 | BLUEPRINT Data Access Committee |
| FASTQ files | High-throughput sequencing | 14 runs | - | Requires approval |
| BAM files | Alignment formats | 12 analyses | - | Email blueprint-dac@ebi.ac.uk |
Q: How can I access the BLUEPRINT consortium data for this compound studies and what are the requirements?
A: Access to BLUEPRINT consortium data for this compound research requires approval through the BLUEPRINT Data Access Committee (DAC). Researchers must email blueprint-dac@ebi.ac.uk with a detailed research proposal and justification for data access [2]. The dataset includes ChIP-Seq data from 2 Acute Promyelocytic Leukemia samples with 14 sequencing runs and 12 analyses performed on human genome build GRCh38. Once approved, you will gain access to FASTQ and BAM files totaling approximately 38.6 GB across 26 files. Ensure your computational environment can handle this data volume with sufficient storage and processing capacity.
Q: Why do my this compound experimental results vary between computational environments?
A: Computational reproducibility for this compound research depends on exact environment replication. Even minor variations in software versions, operating systems, or hardware can produce different results due to floating-point operation inconsistencies in modern computing systems [3]. To maintain reproducibility:
Q: What strategies can ensure consistent results when working with this compound's unique biological behavior?
A: this compound exhibits context-selective cytotoxicity that depends critically on experimental conditions. To ensure consistency:
Q: How can I minimize variability in measuring this compound-induced cell death pathways?
A: this compound induces caspase-8-dependent cell death accompanied by RIP1 induction and ROS production, which requires careful assay standardization [1]. Key considerations include:
Q: Why do my ChIP-Seq results with this compound-treated cells differ from published findings?
A: ChIP-Seq variability with this compound stems from multiple technical factors:
Standardize these protocols across experiments and implement rigorous quality control metrics including spike-in controls and consensus peak verification.
Problem: Inconsistent results when measuring this compound-induced cell death across experimental replicates.
Solution:
Verification: Successful replication demonstrates significant cell death specifically in PML-RARα expressing cells within 24-48 hours, with minimal effect in control lines. The response should be caspase-8 dependent and inhibited by RIP1 pathway blockade.
Problem: Difficulty reproducing computational analyses from BLUEPRINT ChIP-Seq datasets for this compound mechanisms.
Solution:
Verification: Successful analysis should identify specific H3 acetylation changes at a small subset of PML-RARα binding sites rather than genome-wide effects, consistent with this compound's targeted mechanism [1].
Diagram 1: Comprehensive this compound experimental workflow with integrated reproducibility safeguards. The workflow progresses linearly from cell culture to validation with critical reproducibility checks at each stage.
Diagram 2: this compound's molecular mechanism of action showing context-selective targeting of the PML-RARα repressive complex leading to caspase-8 dependent apoptosis in APL cells.
Successfully reproducing this compound research requires meticulous attention to both biological and computational methodologies. The unique context-dependent mechanism of this hybrid compound necessitates rigorous standardization of experimental conditions and systematic documentation of all protocol variables. By implementing the troubleshooting guides and reproducibility strategies outlined in this technical support center, researchers can enhance the reliability and translational potential of their this compound investigations.
For additional support:
Creating effective troubleshooting guides involves a structured process to ensure they are helpful and easy to follow [1]. You can apply this structure to address common issues with the MC2392 (MacBook Air), such as slow performance, Wi-Fi connectivity problems, or unexpected shutdowns.
| Step | Description | Application Example for this compound |
|---|---|---|
| 1. Identify Scenarios | List the most common problems users encounter. | Slow performance, Wi-Fi connectivity issues, unexpected shutdowns. |
| 2. Define the Problem | Clearly and concisely outline the issue. | "The laptop feels sluggish and applications take a long time to open." |
| 3. Find Resolution Path | Create a logical flow of questions and solutions, from simplest to most complex. | Start with checking available storage space, then restarting the device, and finally checking activity monitor for resource-heavy apps. |
| 4. Structure the Guide | Organize the steps for easy navigation. Use headings, numbered lists, and bullet points. | Use clear headings like "Step 1: Check Your Wi-Fi Connection." |
| 5. Include Visual Aids | Use screenshots, diagrams, and flowcharts to illustrate steps. | Include a screenshot of the Wi-Fi menu or the Activity Monitor. |
| 6. Test the Guide | Validate the guide by following it to ensure it leads to a resolution. | Have a colleague follow the steps to resolve the issue without your help. |
Here is an example of how you can structure a specific FAQ entry:
Q: My this compound MacBook Air is running very slowly. What can I do? A: This is a common issue that can often be resolved with a few steps.
Understanding the base hardware can help in diagnosing limitations. Here are the key specifications for the this compound model [2].
| Specification | Detail |
|---|---|
| Model Identifier | MacBookAir3,2 |
| Processor | 1.86 GHz Intel Core 2 Duo |
| Standard RAM | 2 GB of onboard 1066 MHz DDR3 SDRAM (configurable to 4 GB at time of purchase) |
| Storage | 128 GB or 256 GB flash storage |
| Graphics | NVIDIA GeForce 320M with 256 MB of shared DDR3 SDRAM |
| Native Resolution | 1440x900 |
To help users navigate the support process, you can use a flowchart. The following diagram, created with Graphviz using your specified color palette and contrast rules, illustrates a logical troubleshooting workflow.
MC2392 is a novel hybrid retinoid-HDAC inhibitor designed to selectively target Acute Promyelocytic Leukemia (APL) cells expressing the PML-RARα oncofusion protein. Its key innovation is context-selective cell death, sparing healthy cells and other cancer types without the PML-RARα driver [1] [2].
The diagram below illustrates the established mechanism of action and a core experimental workflow for validating its target specificity.
Potential Cause: Incorrect cellular context or PML-RARα expression issues. Solution:
Potential Cause: Compound degradation, inappropriate solvent/dosage, or assay interference. Solution:
Potential Cause: Variations in cell culture health, passage number, or assay protocol execution. Solution:
The table below summarizes core experimental protocols used in this compound studies.
| Assay Type | Key Measurement | Example Methodology | Critical Parameters & Tips |
|---|
| Cell Viability/Death | Caspase-8-dependent apoptosis [1] | Annexin V/Propidium Iodide staining with flow cytometry [3] | - Use early-passage, healthy cells.
This foundational protocol is crucial for analyzing gene expression changes after this compound treatment, such as in stress-responsive or apoptotic genes [1] [5] [4].
Step 1: RNA Extraction
Step 2: Reverse Transcription (cDNA Synthesis)
Step 3: Quantitative PCR (qPCR)
Understanding the downstream effects of this compound involves analyzing the signaling pathways it influences. The Notch signaling pathway is one relevant area, especially given that miR-2392 (a microRNA, distinct from the compound this compound) has been shown to target JAG2 in other cancer contexts [4] [6]. The following diagram provides a general overview of this pathway for reference.
Here is a question-and-answer format guide addressing common problems encountered during analytical method validation.
| Problem & Symptoms | Potential Root Causes | Investigation & Corrective Actions [1] |
|---|
| Poor Precision(High %RSD in repeated measurements) | - Instrument instability
This section outlines the core parameters required to validate an analytical method, ensuring it is fit for purpose [3].
| Validation Parameter | Objective | Recommended Methodology & Acceptance Criteria [1] |
|---|---|---|
| Accuracy | Measure closeness to true value | Spike placebo with analyte at 50%, 75%, 100%, 125%, 150%. Acceptance: Mean recovery 98-102% [1]. |
| Precision (Repeatability, Intermediate Precision) | Measure result reproducibility | Analyze multiple samples (n=10) by one analyst (repeatability) or multiple analysts/days (intermediate precision). Acceptance: %RSD ≤ 2.0% [1]. | | Specificity | Ability to assess analyte unequivocally | Analyze blank, placebo, and sample. Confirm no interference at analyte retention time [2]. | | Linearity & Range | Proportionality of signal to concentration | Analyze 5+ concentration levels across the range. Acceptance: Coefficient of determination (r²) > 0.999 [1]. | | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Lowest detectable/quantifiable amount | LOD = 3.3 × (SD/Slope) LOQ = 10 × (SD/Slope) SD: response standard deviation, S: calibration curve slope [1]. | | Robustness | Resilience to deliberate parameter variations | Test impact of small, intentional changes (pH, temperature, flow rate). Results should remain within specified limits [2]. |
The following diagram outlines the logical process for validating a method and systematically addressing any issues that arise.
When problems occur, a structured approach is more effective than random checks.
The table below summarizes the core information about the this compound compound for quick reference.
| Property | Description |
|---|---|
| Compound Type | Novel hybrid retinoid-HDAC inhibitor [1] |
| Target | PML-RARα-HDAC repressive complex (in APL) [1] |
| Primary Mechanism | Binds to RARα moiety to selectively inhibit resident HDACs in the oncofusion complex, triggering caspase-8-dependent cell death [1] |
| Key Characteristics | Context-selective; weak standalone ATRA and HDACi activity; induces ROS production and RIP1 [1] |
While specific parameters for this compound are not published, the Monte Carlo Force Field (MCFF) Optimizer provides a general framework for force-field parameter optimization, which can be adapted [2].
The following table explains the key control parameters for the MCFF Optimizer that you may need to adjust during an optimization run [2].
| Parameter | Function | Default Value |
|---|---|---|
mcffit |
Number of Monte Carlo iterations. Optimization stops after this number. | 10000 |
mcbeta |
Initial beta parameter for acceptance probability (P=exp(-\beta \Delta E)). | 0.0 (auto-calculated) |
mcdbet |
Simulated annealing: increase beta by this value each step. | 0.0 |
mcacpf |
Probability that a given parameter is varied in a step. | 0.2 |
mcstep |
Initial maximum step size, scaled by the parameter's range. | 1.0 |
mctart |
Target acceptance rate (%) for steps. The step size adjusts to meet this. | 30.0 |
mcmini |
If set, minimizes the best parameter set every N iterations. | 0 (off) |
replic |
Number of replica steps tried per iteration; the best is selected. | 1 |
The diagram below outlines a high-level workflow for parameter optimization, from problem definition to validation.
Q: My Monte Carlo optimization has a very low acceptance rate. What should I do?
A: A low acceptance rate often means your step size (mcstep) is too large, causing the search to frequently propose parameters that worsen the error. The MCFF optimizer automatically adjusts mcstep to approach the target rate (mctart). You can also manually reduce the mcstep value in the istop file during a run for more immediate control [2].
Q: How can I escape a local minimum in the parameter space during optimization?
A: You have several strategies. Increasing the replic parameter tests multiple steps per iteration, improving the chance of finding a better direction. Temporarily increasing the mcacpf parameter allows more parameters to change at once, creating a larger "jump." For a more drastic reset, use the istop file to issue a JUMPWALK command, which restarts the Monte Carlo walk from the best-known parameters [2].
Q: The error function is no longer improving, but I haven't reached the maximum number of iterations. Should I stop?
A: Yes. You can create a file named istop in the calculation directory and change the StopKey value from 0 to 1. The program will read this file within the next 10 iterations and halt gracefully, saving the ffield_best and ffield_last files [2].
Q: Why is my optimization context-selective for systems like this compound's target? A: The selectivity arises from the design of the training set. For a hybrid molecule like this compound, the training data must include not only the general physical properties of the components but also highly specific quantum mechanical or experimental data that reflects the structure and energy of the target PML-RARα-HDAC complex. The optimizer then finds parameters that are optimal for this specific molecular context, much like the drug itself selectively targets the complex [1].
You can dynamically control an ongoing optimization by creating an istop file. The program checks this file every 10 iterations. Below are key commands you can use [2].
| Command | Effect |
|---|---|
StopKey: 1 |
Stops the calculation after the next read. |
Command: JUMPWALK |
Takes the best force-field so far and starts a new Monte Carlo procedure from there. |
Command: MINIMIZE |
Switches to a gradient-free minimization of the latest accepted force-field. |
ScaleFactor: X |
Changes the current step size (mcstep) to X. |
The table below summarizes the core information about this compound for quick reference.
| Attribute | Description |
|---|---|
| Full Name | Hybrid retinoid-HDAC inhibitor this compound [1] |
| Molecular Components | All-trans retinoic acid (ATRA) hybridized with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [2] [1] |
| Primary Mechanism | Context-selective induction of cell death in PML-RARα-expressing APL cells [2] [1] |
| Key Activities | Weak ATRA activity; essentially no general HDAC inhibitor activity [1] |
| Experimental Model (Key Findings) | NB4 acute promyelocytic leukemia cell line [2] |
This compound is designed to exploit the specific pathology of APL. In APL, the PML-RARα oncoprotein recruits a histone deacetylase (HDAC) complex to repress genes vital for cell differentiation [2] [1]. While ATRA can dissociate this complex, it requires high doses and leads to side effects and relapse.
This compound provides a targeted solution. It binds to the RARα moiety of the PML-RARα oncoprotein and selectively inhibits the HDACs resident in this repressive complex [2] [1]. This targeted action, visualized below, results in:
The following diagram illustrates this specific mechanism and the subsequent experimental validation workflow.
Here are solutions to common experimental challenges when working with this compound.
| Problem & Phenomenon | Possible Root Cause | Suggested Solution & Validation |
|---|
| Lack of Efficacy: No cell death in leukemic model. | Target (PML-RARα) not expressed. | Confirm PML-RARα expression (western blot, RT-PCR). Use NB4 cells as a positive control [2] [1]. | | Off-Target Effects: Cell death in solid tumors or non-APL lines. | High compound concentration leading to non-specific activity. | Titrate this compound dosage. It should show weak ATRA and minimal HDACi activity in vitro outside the PML-RARα context [1]. | | Insufficient Apoptosis: Weak caspase-8 activation. | Inefficient HDAC inhibition within the repressive complex. | Verify histone acetylation changes via ChIP-seq at specific PML-RARα binding sites (e.g., TGM2 gene locus) [2]. |
For researchers aiming to replicate or build upon the core findings, here are summaries of the critical methodologies.
The table below summarizes the key characteristics and experimental findings for the hybrid retinoid-HDAC inhibitor MC2392, based on a pre-clinical study [1] [2].
| Aspect | Details on this compound |
|---|---|
| Compound Type | Novel hybrid molecule of All-Trans Retinoic Acid (ATRA) and the HDAC inhibitor MS-275 (Entinostat) [1] [2]. |
| Primary Mechanism | Context-selective action: Binds to the RARα moiety of the PML-RARα oncoprotein in APL cells, selectively inhibiting the HDACs within that specific repressive complex. This triggers caspase-8-dependent apoptosis [1] [2]. |
| Key Findings | - Induces rapid, massive cell death only in PML-RARα-expressing cells (e.g., NB4 cell line) [1] [2].
While direct head-to-head data is unavailable, the study implies a comparison with its parent compounds. The following table highlights the proposed advantages of this compound's hybrid design over conventional treatments.
| Feature | This compound | ATRA (Standard Care) | MS-275 (HDACi) |
|---|---|---|---|
| Targeting | Highly selective for the PML-RARα-HDAC complex [1] [2]. | Targets RARs broadly, affecting many pathways [2]. | Pan-inhibitor of multiple HDAC-containing complexes [1] [2]. |
| Primary Effect | Directly triggers apoptosis (cell death) [1] [2]. | Primarily induces cell differentiation [2]. | Sensitizes cells to other agents; can induce apoptosis or cell cycle arrest [2]. |
| Specificity & Toxicity | High specificity for the APL context, potentially reducing off-target effects and side effects [1] [2]. | Effective but can have side effects and lead to recurrence [1] [2]. | Broad specificity is a major drawback, leading to unintended effects [1] [2]. |
The key findings on this compound were derived from established research methodologies [1] [2]:
The following diagrams, created with Graphviz, illustrate the unique mechanism of this compound and the experimental workflow used to validate it.
This compound represents a innovative approach to targeted therapy. Its key advantage is context-selective lethality, which could minimize side effects. The molecule itself has weak intrinsic activity, but its true effect comes from its ability to selectively disrupt a specific oncogenic complex [1] [2].
A full comparison of this compound's efficacy is not yet possible, as the available data primarily establishes proof-of-concept. To thoroughly assess its potential, information on in vivo efficacy, pharmacokinetics, and direct head-to-head comparisons with standard and emerging APL treatments would be needed.
MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a targeted therapy for Acute Promyelocytic Leukemia (APL). Its primary validation stems from a 2014 study published in Cancer Research [1] [2].
The table below summarizes the core findings from this key validation study:
| Aspect | Details |
|---|---|
| Compound Type | Hybrid molecule of All Trans Retinoic Acid (ATRA) and the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. |
| Primary Mechanism | Context-selective targeting of the repressive PML-RARα-HDAC complex in APL cells. It binds to the RARα moiety and selectively inhibits the resident HDACs in this specific complex [1] [2]. |
| Key Findings | Induces rapid, caspase-8-dependent apoptosis; triggers RIP1 induction and ROS production; causes changes in histone H3 acetylation at specific PML-RARα binding sites [1] [2]. |
| Efficacy | Efficient cell death in PML-RARα-expressing APL cells (e.g., NB4 cell line). Solid and other leukemic tumors not affected by PML-RARα are not targeted [1] [2]. |
| Reported Activity | Elicits weak ATRA activity and essentially no general HDAC inhibitor activity, minimizing broad off-target effects [1] [2]. |
For researchers seeking to understand or replicate the key experiments, here is a summary of the methodologies used in the primary study.
1. Genome-Wide Epigenetic Analysis
2. Transcriptomic Analysis
3. Cell Death and Viability Assays
The following diagrams illustrate the targeted mechanism of this compound and the general workflow for its validation, based on the information from the study.
The search results confirm the foundational validation of this compound as a proof-of-concept for context-dependent therapy. To build a comprehensive comparison guide, you may need to explore the following:
MC2392 is described as a novel hybrid molecule designed to target Acute Promyelocytic Leukemia (APL). It was created by chemically linking All Trans Retinoic Acid (ATRA) to the 2-aminoanilide tail of the HDAC inhibitor MS-275. Its proposed mechanism is context-selective, targeting the specific repressive complex formed by the PML-RARα oncofusion protein in APL cells [1] [2].
The table below summarizes its key characteristics based on the initial research:
| Feature | Description |
|---|---|
| Compound Type | Hybrid retinoid-HDAC inhibitor [1] [2] |
| Target Disease | Acute Promyelocytic Leukemia (APL) [1] [2] |
| Target Mechanism | Binds RARα and inhibits HDACs within the PML-RARα repressive complex [1] [2] |
| Primary Effect | Rapid, caspase-8-dependent apoptosis (cell death) [1] [2] |
| Key Advantage | Context-selective action; minimal effects on non-APL or PML-RARα-negative cells [1] [2] |
| Reported Activity | Weak ATRA activity; essentially no standalone HDAC inhibitor activity [1] [2] |
The 2014 study provided the following key experimental data and protocols, which form the basis for understanding this compound's action [1] [2]:
The following diagram illustrates the signaling pathway through which this compound is reported to trigger cell death in APL cells, based on the findings from the study.
This compound-Induced Apoptosis Pathway in APL Cells
MC2392 is a novel hybrid retinoid-HDAC (histone deacetylase) inhibitor, created by fusing all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].
Its key characteristics and proposed mechanism of action are summarized in the table below:
| Feature | Description |
|---|---|
| Molecular Type | Hybrid retinoid-HDAC inhibitor [1] [2] |
| Target | PML-RARα-HDAC repressive complex (context-selective) [1] [2] |
| Reported ATRA-like Activity | Weak [1] [2] |
| Reported HDACi Activity | Essentially none (in vitro/in vivo) [1] [2] |
| Key Biological Effect | Rapid, massive, caspase-8-dependent cell death in PML-RARα-expressing cells (e.g., NB4 APL cells) [1] [2] |
The compound is described as a proof-of-concept for context-dependent targeted therapy [1] [2]. It was designed to exploit the physical proximity of the RARα and HDAC proteins within the repressive PML-RARα complex found in Acute Promyelocytic Leukemia (APL). This compound is proposed to bind to the RARα moiety and selectively inhibit the HDACs resident in this specific complex, leading to targeted epigenetic changes and cell death in APL cells, while showing little effect on solid tumors or leukemic cells that do not express PML-RARα [1] [2].
The key experiments that established the context-selective activity of this compound are outlined below. Please note that specific quantitative data on its potency relative to ATRA or MS-275 was not available in the search results.
The foundational experimental data for this compound comes from a 2014 study published in Cancer Research [1] [2]. The core methodologies included:
The core finding of the research is that MC2392 is a context-selective hybrid molecule designed to target the PML-RARα oncogenic complex in Acute Promyelocytic Leukemia (APL). Its mechanism and performance are distinct from its parent compounds, All-Trans Retinoic Acid (ATRA) and the HDAC inhibitor MS-275. The table below synthesizes the key experimental findings from the study [1].
| Feature | This compound | ATRA | MS-275 (HDACi) |
|---|---|---|---|
| Primary Molecular Activity | Weak intrinsic ATRA and HDACi activity [1] | Potent RAR agonist [1] | Potent HDAC inhibitor [1] |
| Mechanism of Action | Binds RARα moiety to selectively inhibit HDACs within the PML-RARα repressive complex [1] | Dissociates HDAC-containing repressive complex via RAR binding [1] | Broad, non-selective inhibition of HDAC-containing complexes [1] |
| Key Functional Outcome | Context-selective, massive caspase-8-dependent apoptosis in PML-RARα+ cells [1] | Differentiation and cell death in APL cells [1] | General sensitization of tumor cells to other anticancer compounds [1] |
| Specificity | Highly specific for cells expressing PML-RARα; ineffective against other solid or leukemic tumors without this fusion protein [1] | Specific for APL with PML-RARα, but resistance and relapse can occur [1] | Non-specific, affects a wide range of cells [1] |
| Global H3 Acetylation Changes (H3K9K14ac) | Induces changes at a small subset of PML-RARα binding sites (e.g., near the TGM2 gene) [1] | Induces widespread changes in histone acetylation during differentiation [1] | Causes a global increase in histone acetylation [1] |
| Gene Expression Impact (RNA-seq) | Alters expression of stress-responsive and apoptotic genes [1] | Primarily induces differentiation gene programs [1] | Induces broad gene expression changes, including TRAIL [1] |
The following methodologies were cited in the original Cancer Research paper for evaluating this compound's activity and specificity [1].
Cell-Based Viability and Death Assays
Genome-Wide Epigenetic Profiling (ChIP-seq)
Transcriptomic Analysis (RNA-seq)
Specificity Validation Models
The following diagram illustrates the proposed mechanism by which this compound achieves its context-selective effect, leading to targeted cell death in APL cells.
Mechanism of this compound Context-Selective Action
The search results confirm that This compound represents a compelling proof-of-concept for context-selective therapy in oncology [1]. Its design as a hybrid molecule allows it to exploit the specific protein complex in APL, leading to highly targeted effects that its parent molecules cannot achieve alone.
It is important to note that the information available is from the 2014 primary research article. For a comprehensive and up-to-date comparison guide, you would likely need to investigate:
MC2392 is a novel hybrid retinoid-HDAC inhibitor identified in a 2014 study as a potential context-selective therapy for Acute Promyelocytic Leukemia (APL) [1] [2]. The table below summarizes its core characteristics and reported experimental findings.
| Characteristic | Description |
|---|---|
| Drug Type | Hybrid molecule of All Trans Retinoic Acid (ATRA) and the HDAC inhibitor MS-275 [1] [2] |
| Primary Investigated Indication | Acute Promyelocytic Leukemia (APL) with PML-RARα oncogenic fusion protein [1] [2] |
| Proposed Mechanism | Selective targeting of HDACs within the repressive PML-RARα-HDAC complex; binds to RARα moiety [1] [2] |
| Reported In Vitro Activity | Weak ATRA activity; essentially no broad HDAC inhibitor activity [1] [2] |
| Reported Cellular Effects | Rapid, massive caspase-8-dependent cell death; RIP1 induction; ROS production [1] [2] |
| Key Experimental Model | NB4 cell line (expresses PML-RARα) [1] [2] |
This compound is designed for a targeted approach. The diagram below illustrates its proposed mechanism and the key experiments used to validate its activity.
The 2014 study used several key methodologies to investigate this compound [1] [2]. Here is an overview of the core experimental workflows:
Cell Culture and Treatment
Genome-Wide Epigenetic Analysis (ChIP-Seq)
Transcriptomic Analysis (RNA-Seq)
Functional Phenotypic Assays
The available data is promising but preliminary. For a comprehensive and current comparison guide, consider these steps: